molecular formula C12H13ClO2 B021027 Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester CAS No. 106730-46-5

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester

Cat. No. B021027
M. Wt: 224.68 g/mol
InChI Key: RHRDKMQPMDEFEE-UHFFFAOYSA-N
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Description

“Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is a complex organic compound. It appears to be related to the family of esters, which are organic compounds derived from carboxylic acids12. However, there is limited information available specifically about this compound.



Synthesis Analysis

The synthesis of similar compounds often involves catalytic processes. For instance, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach1. Another method involves the oxidation of benzyl ethers3. However, the exact synthesis process for “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure of “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature4567.



Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic processes. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction8. However, the specific chemical reactions involving “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and stability. However, the specific physical and chemical properties of “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature47.


Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. However, the specific safety and hazard information for “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature9.


Future Directions

properties

IUPAC Name

1-(4-chlorophenyl)but-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRDKMQPMDEFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434911
Record name ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester

CAS RN

106730-46-5
Record name ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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